But-2-enedioic acid;2-chloro-4-(piperidin-1-ylmethyl)pyridine
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Overview
Description
2-Chloro-4-(piperidin-1-ylmethyl)pyridine fumarate is a chemical compound with the molecular formula C15H19ClN2O4 and a molecular weight of 326.77536 . It is a heterocyclic aromatic compound that contains a pyridine ring substituted with a chloro group and a piperidin-1-ylmethyl group. This compound is primarily used in research and development settings and is not intended for medicinal or household use .
Preparation Methods
The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine fumarate involves several steps. One common synthetic route includes the reaction of 2-chloro-4-pyridinecarboxaldehyde with piperidine in the presence of a suitable catalyst. The resulting intermediate is then reacted with fumaric acid to form the fumarate salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
2-Chloro-4-(piperidin-1-ylmethyl)pyridine fumarate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The fumarate salt can be hydrolyzed to yield the free base and fumaric acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4-(piperidin-1-ylmethyl)pyridine fumarate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition.
Medicine: Research into potential therapeutic applications, such as targeting specific molecular pathways.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine fumarate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of the research .
Comparison with Similar Compounds
2-Chloro-4-(piperidin-1-ylmethyl)pyridine fumarate can be compared with other similar compounds, such as:
2-Chloro-4-(piperidin-1-ylmethyl)pyridine: The free base form without the fumarate salt.
4-(Piperidin-1-ylmethyl)pyridine: Lacks the chloro substituent.
2-Chloro-4-methylpyridine: Lacks the piperidin-1-ylmethyl group.
The uniqueness of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine fumarate lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H19ClN2O4 |
---|---|
Molecular Weight |
326.77 g/mol |
IUPAC Name |
but-2-enedioic acid;2-chloro-4-(piperidin-1-ylmethyl)pyridine |
InChI |
InChI=1S/C11H15ClN2.C4H4O4/c12-11-8-10(4-5-13-11)9-14-6-2-1-3-7-14;5-3(6)1-2-4(7)8/h4-5,8H,1-3,6-7,9H2;1-2H,(H,5,6)(H,7,8) |
InChI Key |
SKQSOMKTDMHTFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)Cl.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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